Cas no 95420-72-7 (2-Methoxy-4-mercaptobenzoic Acid)

2-Methoxy-4-mercaptobenzoic Acid is a sulfur-containing aromatic carboxylic acid derivative characterized by the presence of both a methoxy (–OCH₃) and a mercapto (–SH) functional group on the benzoic acid scaffold. This compound is of interest in synthetic organic chemistry due to its dual reactivity, enabling applications in the preparation of heterocyclic compounds, metal chelators, and pharmaceutical intermediates. The mercapto group offers nucleophilic and metal-binding properties, while the methoxy group influences electronic effects and solubility. Its structural features make it a versatile building block for designing ligands, catalysts, and biologically active molecules. Proper handling is advised due to potential sensitivity to oxidation.
2-Methoxy-4-mercaptobenzoic Acid structure
95420-72-7 structure
商品名:2-Methoxy-4-mercaptobenzoic Acid
CAS番号:95420-72-7
MF:C8H8O3S
メガワット:184.21232
CID:799463
PubChem ID:4185605

2-Methoxy-4-mercaptobenzoic Acid 化学的及び物理的性質

名前と識別子

    • Benzoic acid,4-mercapto-2-methoxy-
    • 2-Methoxy-4-mercaptobenzoic Acid
    • 2-Methoxy-4-mercapto
    • 4-mercapto-2-methoxyBenzoic acid
    • 4-Mercapto-2-methoxy-benzoesaeure
    • 4-Mercapto-2-methoxy-benzoic Acid
    • 95420-72-7
    • DTXSID10400471
    • SCHEMBL23699494
    • FT-0671245
    • A847301
    • 4-mercapto-2-methoxybenzoicacid
    • 2-methoxy-4-sulfanylbenzoic acid
    • AKOS006278361
    • インチ: InChI=1S/C8H8O3S/c1-11-7-4-5(12)2-3-6(7)8(9)10/h2-4,12H,1H3,(H,9,10)
    • InChIKey: No data available
    • ほほえんだ: COC1=C(C=CC(=C1)S)C(=O)O

計算された属性

  • せいみつぶんしりょう: 184.01900
  • どういたいしつりょう: 184.019
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 172
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • トポロジー分子極性表面積: 47.5A^2

じっけんとくせい

  • 色と性状: No data available
  • 密度みつど: No data available
  • ゆうかいてん: 190°C dec.
  • ふってん: No data available
  • フラッシュポイント: No data available
  • あんていせい: Dimerizes Readily
  • PSA: 85.33000
  • LogP: 1.68210
  • じょうきあつ: No data available

2-Methoxy-4-mercaptobenzoic Acid セキュリティ情報

2-Methoxy-4-mercaptobenzoic Acid 税関データ

  • 税関コード:2930909090
  • 税関データ:

    中国税関コード:

    2930909090

    概要:

    2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

2-Methoxy-4-mercaptobenzoic Acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
M262815-10mg
2-Methoxy-4-mercaptobenzoic Acid
95420-72-7
10mg
$ 201.00 2023-09-07
TRC
M262815-50mg
2-Methoxy-4-mercaptobenzoic Acid
95420-72-7
50mg
$873.00 2023-05-18
A2B Chem LLC
AC97097-10mg
4-Mercapto-2-methoxybenzoic acid
95420-72-7
10mg
$1113.00 2024-07-18
TRC
M262815-25mg
2-Methoxy-4-mercaptobenzoic Acid
95420-72-7
25mg
$ 471.00 2023-09-07
TRC
M262815-100mg
2-Methoxy-4-mercaptobenzoic Acid
95420-72-7
100mg
$1608.00 2023-05-18
A2B Chem LLC
AC97097-50mg
4-Mercapto-2-methoxybenzoic acid
95420-72-7
50mg
$2300.00 2024-07-18
TRC
M262815-5mg
2-Methoxy-4-mercaptobenzoic Acid
95420-72-7
5mg
$ 110.00 2023-09-07

2-Methoxy-4-mercaptobenzoic Acid 合成方法

2-Methoxy-4-mercaptobenzoic Acid 関連文献

2-Methoxy-4-mercaptobenzoic Acidに関する追加情報

Introduction to 2-Methoxy-4-Mercaptobenzoic Acid (CAS No. 95420-72-7)

2-Methoxy-4-Mercaptobenzoic Acid, also known by its CAS registry number 95420-72-7, is a versatile organic compound with significant applications in various fields of chemistry and pharmacology. This compound, characterized by its unique chemical structure, has garnered attention due to its potential in drug development, material science, and advanced chemical synthesis. The molecule consists of a benzoic acid backbone with a methoxy group at the 2-position and a mercapto (-SH) group at the 4-position, making it a valuable substrate for further functionalization.

Recent studies have highlighted the importance of 2-Methoxy-4-Mercaptobenzoic Acid in the development of novel therapeutic agents. Researchers have explored its ability to act as a precursor for the synthesis of bioactive compounds, particularly in the realm of anti-inflammatory and antioxidant agents. The presence of both methoxy and mercapto groups allows for diverse reactivity, enabling the formation of derivatives with enhanced pharmacological properties. For instance, the mercapto group can undergo nucleophilic substitution or form disulfide bonds, which are crucial for designing drugs targeting specific biological pathways.

The synthesis of 95420-72-7 involves a multi-step process that typically begins with the oxidation of an appropriate thiol-containing intermediate. The methoxy group is introduced via nucleophilic aromatic substitution or through protection-deprotection strategies, ensuring high purity and yield. Advanced techniques such as microwave-assisted synthesis and catalytic hydrogenation have been employed to optimize the production process, reducing reaction times and enhancing selectivity.

In terms of applications, 2-Methoxy-4-Mercaptobenzoic Acid has found utility in materials science as well. Its ability to form stable metal complexes has led to its use in catalysis and coordination chemistry. For example, derivatives of this compound have been employed as ligands in homogeneous catalysis, facilitating reactions such as olefin epoxidation and cross-coupling processes. Additionally, the compound's redox properties make it a candidate for applications in electrochemistry and energy storage systems.

Recent advancements in green chemistry have also influenced the utilization of 95420-72-7. Researchers are exploring environmentally friendly methods to synthesize and process this compound, aligning with global sustainability goals. Biocatalytic approaches using enzymes such as tyrosinase have shown promise in selective oxidation reactions, offering a more eco-friendly alternative to traditional chemical methods.

The structural uniqueness of 2-Methoxy-4-Mercaptobenzoic Acid also makes it an attractive candidate for supramolecular chemistry. Its ability to form hydrogen bonds and coordinate with metal ions enables the creation of self-assembled structures with potential applications in nanotechnology and drug delivery systems. Recent studies have demonstrated the formation of supramolecular assemblies that exhibit stimuli-responsive behavior, opening new avenues for smart materials.

In conclusion, 95420-72-7, or 2-Methoxy-4-Mercaptobenzoic Acid, stands out as a multifaceted compound with immense potential across various scientific domains. Its chemical versatility, combined with recent research advancements, positions it as a key player in future innovations within chemistry and pharmacology.

おすすめ記事

推奨される供給者
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.